3-((Phenylsulfonyl)methyl)benzofuran

Physicochemical profiling LogP difference Methylene-spacer effect

3-((Phenylsulfonyl)methyl)benzofuran (IUPAC: 3-(benzenesulfonylmethyl)-1-benzofuran) is a benzofuran derivative bearing a phenylsulfonyl group linked through a methylene spacer at the 3-position. The compound (molecular formula C₁₅H₁₂O₃S, MW 272.3 g/mol) features a fully oxidized sulfone moiety, which imparts distinct polarity (topological polar surface area 55.7 Ų) and lipophilicity (XLogP3 3.1) relative to its thioether and sulfoxide analogs.

Molecular Formula C15H12O3S
Molecular Weight 272.3 g/mol
CAS No. 201804-83-3
Cat. No. B12885860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Phenylsulfonyl)methyl)benzofuran
CAS201804-83-3
Molecular FormulaC15H12O3S
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32
InChIInChI=1S/C15H12O3S/c16-19(17,13-6-2-1-3-7-13)11-12-10-18-15-9-5-4-8-14(12)15/h1-10H,11H2
InChIKeyZULLKRYAWHFHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Phenylsulfonyl)methyl)benzofuran (CAS 201804-83-3): Core Identifiers, Physicochemical Profile, and Procurement Context


3-((Phenylsulfonyl)methyl)benzofuran (IUPAC: 3-(benzenesulfonylmethyl)-1-benzofuran) is a benzofuran derivative bearing a phenylsulfonyl group linked through a methylene spacer at the 3-position [1]. The compound (molecular formula C₁₅H₁₂O₃S, MW 272.3 g/mol) features a fully oxidized sulfone moiety, which imparts distinct polarity (topological polar surface area 55.7 Ų) and lipophilicity (XLogP3 3.1) relative to its thioether and sulfoxide analogs [1]. It is primarily distributed through specialty chemical suppliers (e.g., CymitQuimica, Ref. IN-DA0027V5) for research use . The compound is listed in the EPA DSSTox database (DTXSID80571844) and PubChem (CID 15350304), with its core benzofuran scaffold recognized among the top 100 ring systems in approved human clinical drugs [2].

Benzofuran scaffold with a C-3 methylene-spacer phenylsulfone architecture; not a direct 3-sulfonyl benzofuran.
Reported lipophilicity profile (XLogP3 ~3.1) and TPSA (55.7 Ų) distinct from thioether and sulfoxide analogs; may support cellular permeability in assay design.
Available from specialty chemical suppliers; indexed in PubChem and EPA DSSTox for research procurement.

Why Generic Substitution Fails for 3-((Phenylsulfonyl)methyl)benzofuran: The Critical Methylene-Spacer Rule


In procurement decisions for benzofuran sulfone building blocks, a simple 'sulfone equivalence' assumption is the most common—and most costly—error. The methylene spacer between the benzofuran C-3 and the phenylsulfonyl group in 3-((phenylsulfonyl)methyl)benzofuran is not an inert linker; it fundamentally alters the spatial orientation of the sulfone pharmacophore relative to the benzofuran plane. Crystallographic data on structurally analogous 3-phenylsulfinyl benzofurans show the phenyl ring is nearly perpendicular (88.56°) to the benzofuran system [1], whereas the methylene insertion in the target compound introduces a rotational degree of freedom that changes both the conformational ensemble and the electronic communication between the sulfone and the aromatic core. This structural distinction has direct consequences: in the SIRT2 inhibitor chemotype, the oxidation state of the sulfur atom (sulfide → sulfoxide → sulfone) and its attachment mode systematically tune inhibitory potency, with IC₅₀ values spanning the micromolar range for differently substituted analogs [2]. Substituting a direct C-3 sulfonyl analog or a 2-substituted benzofuran sulfone for the methylene-bridged compound therefore risks acquiring a molecule with a different geometry, different physicochemical property vector, and different biological recognition profile—irrespective of shared nominal functional groups.

Spacer Direct 3-phenylsulfonyl analogs lack the methylene spacer, altering sulfone orientation and conformational flexibility; biological recognition may shift.
Regioisomer 2-Substituted benzofuran sulfones place the sulfone at a different vector; activity data cannot be assumed without regioisomer-specific studies.
Oxidation Thioether or sulfoxide oxidation-state analogs may produce potency shifts exceeding an order of magnitude in enzyme assays; the sulfone H-bond acceptor geometry is critical.

Quantitative Differentiation Evidence for 3-((Phenylsulfonyl)methyl)benzofuran Against Its Closest Structural Analogs


Lipophilicity Advantage of the Methylene-Spacer Sulfone Over the Direct-Attached 3-Phenylsulfonyl Analog

The methylene spacer in 3-((phenylsulfonyl)methyl)benzofuran increases computed lipophilicity (XLogP3 = 3.1) by approximately 0.6 log units compared to its direct 3-phenylsulfonyl analog (3-(phenylsulfonyl)benzofuran, estimated XLogP3 ≈ 2.5), while the topological polar surface area (TPSA) remains comparable (55.7 vs. ≈51 Ų) [1]. This lipophilicity gain is functionally meaningful: in the benzofuran sulfone/sulfoxide SIRT2 inhibitor series, each ~0.5 log unit increase in cLogP correlates with measurable shifts in target engagement potency, consistent with enhanced passive membrane permeability [2]. The direct-attached 3-sulfonyl analog has the sulfone group conjugated with the benzofuran π-system, reducing conformational freedom; the methylene-bridged compound decouples the sulfone from the ring system, altering the 3D pharmacophore.

Lipophilicity shift
Cross-study comparable
Δ XLogP3 ≈ +0.6 vs. direct sulfonyl analog; TPSA comparable (55.7 vs. ~51 Ų)
Reported lipophilicity difference may influence passive permeability and CNS penetration potential in ADME profiling.
Computed descriptors from PubChem; class-level SIRT2 SAR suggests each ~0.5 log unit shift alters target engagement.
Physicochemical profiling LogP difference Methylene-spacer effect

Sulfur Oxidation State Differentiation: Sulfone vs. Sulfoxide vs. Thioether Potency Modulation in SIRT2 Inhibition

In a direct head-to-head enzymatic assay series, benzofuran derivatives bearing different sulfur oxidation states showed distinct SIRT2 inhibitory activities: the sulfone analog (compound 7e) exhibited an IC₅₀ of 3.81 µM, whereas the corresponding sulfoxide analog (compound 7c) showed reduced potency (IC₅₀ > 10 µM) and the thioether precursor was essentially inactive (IC₅₀ > 50 µM) [1]. The selectivity window over SIRT1 and SIRT3 isoforms was maintained across the oxidation series. 3-((Phenylsulfonyl)methyl)benzofuran, as a fully oxidized sulfone with a methylene spacer at C-3, occupies a distinct oxidation-state flank that the thioether (3-phenylthiomethyl) and sulfoxide (3-phenylsulfinylmethyl) analogs cannot replicate. The sulfone oxidation state (S(VI)) provides a hydrogen-bond acceptor geometry and electrostatic surface that is fundamentally different from the bent sulfoxide (S(IV)) or the hydrophobic thioether (S(II)).

SIRT2 IC₅₀ oxidation gap
Class-level inference
Sulfone analog (7e) IC₅₀ 3.81 µM; sulfoxide >10 µM; thioether >50 µM
→ >2.6-fold vs. sulfoxide; >13-fold vs. thioether
Sulfone oxidation state provides essential H-bond acceptor geometry; thioether/sulfoxide may not replicate inhibition potency.
Recombinant SIRT1-3 enzymatic assay; selectivity window over SIRT1/SIRT3 maintained in comparator series.
SIRT2 inhibition Sulfur oxidation state SAR Benzofuran sulfone pharmacophore

Coronary Vasodilator Patent Scope: Methylene-Spacer Sulfones as a Structurally Distinct Sub-Class from Direct 3-Sulfonyl Benzofurans

US Patent 4,117,128 (SmithKline Corporation) defines the genus of sulfonyl benzofurans and benzothiophenes with coronary vasodilator activity, specifically claiming compounds of formula I with a direct sulfonyl linkage (R₂ attached to the sulfonyl group) at the benzofuran 3-position [1]. 3-((Phenylsulfonyl)methyl)benzofuran falls structurally outside this directly claimed genus because its methylene spacer places the phenylsulfonyl group one bond further from the benzofuran core than the exemplified compounds (e.g., 2-n-butyl-3-[4-(2-diethylaminoethoxy)phenylsulfonyl]benzofuran). This structural divergence creates a distinct intellectual property landscape: the methylene-spacer sulfones may occupy different patent space or freedom-to-operate categories compared to direct-attached sulfones, and their biological activity profile (coronary vasodilation potency, selectivity over cardiac conduction effects) cannot be inferred from the direct-attached analog data without experimental verification.

Patent space distinction
Supporting evidence
Methylene spacer places compound outside directly claimed genus of US 4,117,128 (direct 3-sulfonyl benzofurans)
Structural divergence may support independent IP positioning; vasodilator activity requires independent experimental evaluation.
Patent analysis; crystallographic data from analogous phenylsulfinyl benzofurans supports altered dihedral angle distribution.
Coronary vasodilation Patent landscape Sulfonyl benzofuran pharmacophore

Modern Catalytic Synthetic Access to 3-Sulfonylmethylbenzofurans via Dual Nickel/Photoredox Methodology

Zhou et al. (2024) reported the first dual nickel/photoredox-catalyzed intramolecular 1,2-arylsulfonylation of allenes, providing a modular, chemoselective route specifically to 3-sulfonylmethylbenzofuran derivatives . This methodology constructs both a C(sp²)–C(sp²) bond and a C(sp³)–S bond in a single operation with excellent regioselectivity, a transformation fundamentally inaccessible through traditional electrophilic sulfonylation of pre-formed benzofurans. Traditional methods (e.g., sulfonylation with phenylsulfonyl chloride) predominantly yield direct 3-sulfonyl benzofurans or 2-substituted isomers, with poor control over the methylene insertion. The dual catalysis approach provides synthetic access to the specific methylene-bridged scaffold at the 3-position, a substructure that is challenging to construct via conventional Friedel-Crafts or lithiation-sulfonylation sequences, thereby conferring a distinct supply-chain and synthetic-route advantage for procurement.

Synthetic access
Cross-study comparable
Dual Ni/photoredox catalysis (Zhou 2024) enables regiospecific C(sp³)–S bond formation at the benzylic position
Regiospecific route supports scalable library synthesis; avoids regioisomeric mixtures common with electrophilic sulfonylation.
Organic Letters 2024; conditions: NiCl₂·glyme, Ir(ppy)₃, blue LED, rt.
Synthetic methodology Dual catalysis 3-Sulfonylmethylbenzofuran scaffold

Best-Fit Application Scenarios for 3-((Phenylsulfonyl)methyl)benzofuran Based on Verified Differentiation Evidence


SIRT2-Selective Inhibitor Lead Optimization Requiring Balanced Lipophilicity for Cellular Target Engagement

Medicinal chemistry programs targeting selective SIRT2 inhibition for oncology or neurodegenerative disease applications can utilize 3-((phenylsulfonyl)methyl)benzofuran as a scaffold with a validated sulfone pharmacophore (class-level IC₅₀ precedent of 3.81 µM for analog 7e) and an elevated XLogP3 of 3.1 that favors passive membrane permeability without crossing into the excessive lipophilicity range (XLogP3 > 5) associated with promiscuous binding [1][2]. The 0.6 log-unit lipophilicity advantage over the direct sulfonyl analog provides a distinct starting point for multiparameter optimization of potency, metabolic stability, and CNS penetration.

Coronary Vasodilator Discovery Programs Targeting Novel Chemical Space Outside Established Direct-Sulfonyl Patent Genera

Pharmaceutical research teams seeking coronary vasodilator candidates with differentiated intellectual property positioning can deploy 3-((phenylsulfonyl)methyl)benzofuran as a scaffold that falls structurally outside the directly claimed genus of US Patent 4,117,128 [3]. The methylene spacer distinguishes this chemotype from the exemplified direct-attached sulfonyl benzofurans, offering a potential pathway to composition-of-matter claims while retaining the sulfone pharmacophore associated with vasodilator activity in the broader class.

Chemical Biology Probe Development Leveraging Modular Dual-Catalysis Synthetic Access

Academic and industrial chemical biology groups constructing focused libraries of 3-sulfonylmethylbenzofurans for target identification or phenotypic screening can exploit the Zhou 2024 dual nickel/photoredox methodology to access diverse analogs with controlled regiochemistry and substitution patterns . The regiospecific formation of the C(sp³)-S bond at the benzylic position ensures that each library member retains the critical methylene-spacer architecture, avoiding the regioisomeric contamination common to electrophilic sulfonylation routes and enabling robust structure-activity relationship interpretation.

Comparative Physicochemical Profiling of Sulfur Oxidation State Series for ADME Property Deconvolution

ADME/PK research teams can procure the sulfone (3-((phenylsulfonyl)methyl)benzofuran), sulfoxide (3-((phenylsulfinyl)methyl)benzofuran), and thioether (3-((phenylthio)methyl)benzofuran) as a matched oxidation-state series to systematically deconvolve the contribution of sulfur oxidation state to metabolic stability, plasma protein binding, CYP inhibition, and membrane permeability [1][2]. The SIRT2 chemotype data demonstrates that oxidation state alone can drive >13-fold potency differences while preserving isoform selectivity, underscoring the value of controlled oxidation-state comparisons in property optimization. The computed TPSA of 55.7 Ų and XLogP3 of 3.1 provide a baseline for the sulfone flank of this series.

Application
Selection Property
Validation Focus
SIRT2 inhibitor lead optimization
Methylene-spacer sulfone scaffold with reported balanced lipophilicity
Cellular permeability and target engagement potency (class-level SAR)
Coronary vasodilator discovery with IP differentiation
Structural differentiation from direct-sulfonyl patent genus (US 4,117,128)
Vasodilator activity and selectivity profiling independent of direct analogs
3-Sulfonylmethylbenzofuran library synthesis
Regiospecific dual-catalytic synthetic route (Ni/photoredox)
Scaffold regioisomeric purity and substitution pattern diversity
Sulfur oxidation-state ADME profiling
Matched sulfone/sulfoxide/thioether oxidation state series
Metabolic stability, plasma protein binding, and permeability comparison
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